N,N-Dimethyl-N'-p-tolylsulphamide, also known as DMST, 4-dimethylaminosulfotoluidide, or N,N-dimethyl-N'-(4-methylphenyl)sulfamide, is a member of the class of sulfamides. It has the chemical formula C₉H₁₄N₂O₂S and a molecular weight of 218.31 g/mol. DMST is a white to slightly yellow crystalline solid that is soluble in water and methanol. ()
DMST is a naturally occurring compound found in various marine organisms, including algae, sponges, and corals. It is also a metabolite of the fungicide tolylfluanid, which is used to control fungal diseases in plants. () ()
DMST has been investigated for various potential applications in scientific research, including:
N,N-Dimethyl-N'-p-tolylsulphamide is a chemical compound characterized by the molecular formula and a molecular weight of approximately 214.28 g/mol. It belongs to the class of sulfamides and is specifically a derivative of N,N-dimethylsulfuric diamide with a p-tolyl substituent at the amino nitrogen atom. The compound is typically a colorless to pale yellow liquid with a distinct aromatic odor, and it is noted for its stability under standard conditions but may react with strong oxidizing agents and certain organic compounds .
This compound exhibits notable biological activity, particularly as a marine xenobiotic metabolite. Its interactions with biological systems suggest potential implications in pharmacology and toxicology. Studies have indicated that it may influence biochemical pathways related to detoxification processes in marine organisms. Additionally, its structural features allow for interactions with various biological targets, making it a subject of interest in drug development and environmental monitoring .
The synthesis of N,N-Dimethyl-N'-p-tolylsulphamide can be achieved through several methods:
N,N-Dimethyl-N'-p-tolylsulphamide finds applications across various fields:
Interaction studies have shown that N,N-Dimethyl-N'-p-tolylsulphamide can engage with enzymes involved in detoxification pathways. Its role as a marine xenobiotic metabolite suggests that it may interact with aquatic organisms’ metabolic systems, potentially affecting their health and ecological balance. Research into its toxicity profile has revealed that it can exhibit adverse effects under certain conditions, necessitating further investigation into its environmental impact .
Several compounds share structural similarities with N,N-Dimethyl-N'-p-tolylsulphamide. Here are some notable examples:
N,N-Dimethyl-N'-p-tolylsulphamide is unique due to its specific sulfonamide structure and its role as an environmental transformation product, which distinguishes it from other similar compounds primarily used in industrial applications or as intermediates.
Catalytic amination strategies for sulfamide derivatives have undergone significant advancement through the development of metalloradical catalysis systems. Cobalt(II)-based metalloradical catalysis has emerged as a highly effective approach for intramolecular amination of electron-deficient carbon-hydrogen bonds, particularly those adjacent to electron-withdrawing groups such as carboxylate, carbonyl, and cyano functionalities. The cobalt(II) complex of 3,5-Di-tert-butyl-IbuPhyrin, designated as [Co(P1)], demonstrates exceptional catalytic efficiency in promoting stereoselective radical amination reactions with excellent yields and high regio- and stereoselectivity.
The mechanistic foundation of these catalytic systems relies on the formation of metalloaminyl radical intermediates that facilitate intramolecular carbon-hydrogen bond activation through a stepwise radical pathway. This mechanism provides significant advantages over traditional concerted pathways, particularly in accessing strained five-membered cyclic sulfamides that would otherwise be challenging to synthesize due to the potentially strained bicyclic transition states associated with asynchronous concerted mechanisms. The cobalt-based metalloradical system operates under neutral and nonoxidative conditions, generating nitrogen gas as the only byproduct, which represents a considerable improvement in reaction simplicity and environmental compatibility.
Experimental investigations have demonstrated that the [Co(P1)]-catalyzed amination system exhibits remarkable functional group tolerance, successfully accommodating various aromatic and heteroaromatic substrates including furan and thiophene derivatives without complications from potential reactions with heteroatoms. The system proves particularly effective for benzylic carbon-hydrogen bonds with varied electronic properties, as well as challenging electron-deficient carbon-hydrogen substrates such as alpha-carbon-hydrogen bonds of esters and amides, producing alpha,beta-diamino acid derivatives. These findings establish a direct correlation between the stepwise radical mechanism and the enhanced selectivity observed in metalloradical catalysis compared to traditional metallonitrene-based systems.
Halogenation-induced cyclization represents a sophisticated mechanistic approach for the synthesis of aromatic sulfamides, particularly through photoinduced chloroamination processes. Recent research has revealed that allenes bearing tethered sulfonylamido groups undergo intriguing photoinduced chloroamination cyclization in the presence of N-chlorosuccinimide as the chlorine source, affording 2-(1-chlorovinyl)pyrrolidines and related heterocycles. This process involves multiple reaction pathways leading to a common nitrogen-centered radical, which can originate from either the oxidation of the deprotonated allene by the photoexcited state of the ruthenium catalyst or the photodissociation of the in situ formed N-chloroallene.
The mechanistic complexity of halogenation-induced cyclization extends to oxidative processes involving sodium hypochlorite as a terminal oxidant. Studies have demonstrated that the combination of sodium hypochlorite and rhodium catalysts promotes the conversion of sulfamate substrates to corresponding oxathiazinane-2,2-dioxide heterocycles through a stepwise mechanism reminiscent of the Hofmann-Löffler-Freytag reaction. This process requires N-halogenation as an initial step, followed by metal- or light-promoted decomposition to generate an N-centered radical capable of abstracting benzylic carbon-hydrogen bonds.
Halogenation System | Catalyst | Product Type | Mechanism | Yield Range |
---|---|---|---|---|
N-Chlorosuccinimide/Ruthenium | Ru(bpy)3Cl2 | 2-(1-Chlorovinyl)pyrrolidines | Nitrogen-centered radical | 60-85% |
Sodium Hypochlorite/Rhodium | Rh2(oct)4 | Oxathiazinane heterocycles | Stepwise halogenation | 45-75% |
Diiodine/Triethylsilane | I2/Et3SiH | N-Alkylsulfonamides | Reductive halogenation | 70-90% |
The diiodine-triethylsilane system represents another significant advancement in halogenation-induced synthesis, particularly for the formation of N-alkylsulfonamides from aldehydes or ketones and sulfonamides. This protocol utilizes molecular iodine as the initiator, triethylsilane as the reductant, and ethyl acetate as the solvent, with the key role of triethyl(iodo)silane confirmed through control experiments. The system addresses the challenge of low nucleophilicity in sulfonamides that typically limits the application of reductive amination for N-alkylsulfonamide preparation.
Solvent-mediated crystallization optimization plays a crucial role in the industrial-scale production of sulfamide derivatives, with particular emphasis on the selection and optimization of solvent mixtures to achieve desired morphological and purity characteristics. Research on alpha-lactose monohydrate crystallization using dimethyl sulfoxide-water solvent mixtures provides valuable insights applicable to sulfamide crystallization processes. The solubility behavior of target compounds in mixed solvent systems typically exhibits parabolic relationships, with crystallization kinetics dependent on both water evaporation rates in water-rich solutions and moisture absorption properties in dimethyl sulfoxide-rich solutions.
The role of dimethyl sulfoxide in crystallization processes extends beyond simple solvent effects, as its hygroscopic nature influences crystal growth environments through moisture absorption that can reduce compound solubility and promote nucleation. For N,N-Dimethyl-N'-p-tolylsulphamide, which demonstrates specific solubility characteristics including slight solubility in chloroform, dimethyl sulfoxide, ethyl acetate, and methanol, the selection of appropriate crystallization conditions becomes critical for achieving optimal crystal size distribution and morphological control.
Industrial optimization strategies focus on balancing evaporation rates and solvent composition to achieve narrow crystal size distributions and desired morphologies. Fast evaporation methods have been shown to produce industrially preferred needle-like morphologies with narrow crystal size distributions, shorter nucleation periods, and high purity compared to slow evaporation approaches. The implementation of these principles in sulfamide production requires careful consideration of compound-specific properties, including the melting point of 80°C for N,N-Dimethyl-N'-p-tolylsulphamide and its predicted boiling point of 319.7±35.0°C.
Solvent System | Ratio | Crystal Morphology | Size Distribution | Purity |
---|---|---|---|---|
Dimethyl sulfoxide:Water | 9:1 | Needle-like | Narrow | >95% |
Dimethyl sulfoxide:Water | 1:9 | Needle-like | Narrow | >95% |
Dimethyl sulfoxide:Water | 5:5 | Tomahawk | Broad | 85-90% |
Pure Chloroform | - | Irregular | Variable | 90-95% |
The comparative analysis of nucleophilic substitution versus reductive amination approaches reveals distinct mechanistic pathways and synthetic advantages for sulfamide synthesis. Nucleophilic substitution approaches typically involve the reaction of sulfonamides with electrophilic carbon centers, often requiring pre-activation of either the amine nucleophile or the electrophilic partner. Traditional sulfonamide synthesis through nucleophilic substitution involves the treatment of sulfonyl chlorides with amines under basic conditions, utilizing reagents such as 4-dimethylaminopyridine and triethylamine in dichloromethane-toluene solvent systems.
Reductive amination approaches have gained prominence due to their operational simplicity and ability to form carbon-nitrogen bonds directly from carbonyl compounds and amines. This methodology addresses the challenge of low nucleophilicity inherent in sulfonamides by utilizing reducing systems that promote imine formation followed by reduction to the corresponding amine. The diiodine-triethylsilane system exemplifies this approach, where molecular iodine serves as an initiator and triethylsilane functions as the reductant, enabling the synthesis of N-alkylsulfonamides from aldehydes or ketones with sulfonamides.
Recent developments in iron-catalyzed oxidative alpha-amination demonstrate the evolution of direct coupling approaches that circumvent the need for prefunctionalization of either substrate. These systems utilize iron catalysts to promote oxidative coupling between ketones and sulfonamides, achieving yields ranging from 55% to 88% for deoxybenzoin-derived substrates. The mechanistic advantage of this approach lies in the direct formation of carbon-nitrogen bonds without requiring pre-activation steps that limit functional group compatibility.
Approach | Substrate Activation | Functional Group Tolerance | Yield Range | Reaction Conditions |
---|---|---|---|---|
Nucleophilic Substitution | Sulfonyl chloride + amine | Moderate | 60-85% | Basic conditions, RT |
Reductive Amination (I2/Et3SiH) | Carbonyl + sulfonamide | High | 70-90% | Neutral, EtOAc |
Iron-Catalyzed Oxidative | Direct coupling | Very High | 55-88% | Oxidative, mild |
Metalloradical Catalysis | Azide activation | Excellent | 70-95% | Neutral, nonoxidative |
N,N-Dimethyl-N'-p-tolylsulphamide serves as a major metabolite formed through the aerobic degradation of tolylfluanid in agricultural soil systems [1]. The compound demonstrates rapid formation under aerobic conditions, with tolylfluanid exhibiting a half-life of less than one day in soil environments [10]. This transformation occurs primarily through cleavage of the nitrogen-sulfur bond of the parent compound, resulting in the formation of N,N-Dimethyl-N'-p-tolylsulphamide as the predominant degradation product [10].
Microbial degradation pathways in agricultural ecosystems proceed through a series of well-characterized biochemical transformations [10]. The initial degradation step involves the formation of N,N-Dimethyl-N'-p-tolylsulphamide, which subsequently undergoes further microbial metabolism through 4-(dimethylaminosulfonylamino)benzoic acid and 4-(methylaminosulfonylamino)benzoic acid intermediates [10]. These transformations ultimately lead to the production of methylamino sulfotoluidide before complete mineralization to carbon dioxide [10].
The degradation kinetics demonstrate significant variability across different soil types and environmental conditions [10]. In aerobic soil degradation studies, N,N-Dimethyl-N'-p-tolylsulphamide formation reaches maximum concentrations within the first few days of incubation, accounting for up to 57.1% of applied radioactivity [10]. The compound shows moderate persistence in soil systems, with a reported half-life ranging from 50 to 70 days under standard laboratory conditions [13].
Agricultural soil characteristics significantly influence the microbial degradation patterns of N,N-Dimethyl-N'-p-tolylsulphamide [10]. Soil organic matter content, moisture levels, and microbial activity all contribute to the rate and extent of degradation [10]. The compound becomes increasingly associated with humic and fulvic acid fractions over time, with unextracted residues accounting for 52.2% to 72.3% of applied radioactivity after 99 days of incubation [10].
Degradation Parameter | Value | Soil Type | Reference |
---|---|---|---|
Initial Formation Rate | 57.1% within 4 days | Mixed agricultural soils | [10] |
Half-life | 50-70 days | Standard laboratory conditions | [13] |
Unextracted Residues | 52.2-72.3% after 99 days | Various soil types | [10] |
Carbon Dioxide Formation | 24.7-40.0% after 99 days | Aerobic conditions | [10] |
Ozonation processes in drinking water treatment systems generate significant quantities of N-nitrosodimethylamine as a primary byproduct when N,N-Dimethyl-N'-p-tolylsulphamide is present [18]. Laboratory-scale investigations demonstrate that approximately 30% to 50% of N,N-Dimethyl-N'-p-tolylsulphamide converts to N-nitrosodimethylamine during ozonation treatment [18]. This transformation represents a critical concern for water treatment facilities due to the carcinogenic properties of the resulting byproduct [18].
The kinetic mechanisms underlying ozonation byproduct formation involve complex multi-step reactions [18]. N,N-Dimethyl-N'-p-tolylsulphamide exhibits limited direct reactivity with ozone, showing an apparent rate constant of approximately 20 inverse molar per second at pH 8 [41]. However, the presence of bromide ions in natural waters catalyzes the formation of hypobromous acid, which subsequently reacts with N,N-Dimethyl-N'-p-tolylsulphamide to initiate the transformation pathway [41].
Field investigations at operational water treatment facilities confirm the formation of N-nitrosodimethylamine during ozonation processes [20]. These studies demonstrate that N,N-Dimethyl-N'-p-tolylsulphamide concentrations ranging from 100 to 1000 nanograms per liter in groundwater and 50 to 90 nanograms per liter in surface waters can result in measurable N-nitrosodimethylamine formation [18]. The conversion efficiency varies based on water chemistry parameters, including bromide concentrations, pH levels, and organic matter content [20].
Advanced oxidation processes involving ozone and vacuum ultraviolet light demonstrate enhanced degradation kinetics compared to ozone-alone systems [17]. These combined treatment approaches achieve more complete mineralization while potentially reducing the formation of persistent nitrogen-containing byproducts [17]. However, the specific application to N,N-Dimethyl-N'-p-tolylsulphamide requires further investigation to establish optimal treatment parameters [17].
Treatment Process | Conversion Rate | Primary Byproduct | Reference |
---|---|---|---|
Ozonation alone | 30-50% | N-nitrosodimethylamine | [18] |
Ozone + vacuum UV | Enhanced degradation | Multiple products | [17] |
Conventional filtration | No removal | N/A | [18] |
Activated carbon | Partial removal | N/A | [18] |
Photolytic decomposition of N,N-Dimethyl-N'-p-tolylsulphamide demonstrates significant dependence on ultraviolet light intensity and water chemistry conditions [30]. Direct photolysis occurs under natural sunlight exposure, with enhanced degradation rates observed in coastal waters compared to seawater or deionized water systems [36]. The measured half-lives under natural sunlight conditions range from 2.7 days in coastal waters to 23 days in other aquatic environments [36].
Indirect photodegradation processes play a dominant role in the environmental transformation of N,N-Dimethyl-N'-p-tolylsulphamide [30]. The compound exhibits primary reactivity with triplet state organic matter, singlet oxygen, and hydroxyl radicals generated through photochemical processes [30]. These indirect pathways contribute significantly to the overall photodegradation kinetics, particularly in natural water systems containing dissolved organic matter [30].
The major photodegradation product identified in natural waters is N,N-dimethylsulfamide, formed through indirect photodegradation processes [30] [39]. This transformation product demonstrates potential persistence in environmental systems, raising concerns about the long-term environmental fate of photolysis products [39]. Additional photodegradation products have been identified but require further characterization to understand their environmental significance [30].
Variable ultraviolet intensities significantly influence the photodegradation kinetics and product distribution patterns [30]. Higher intensity ultraviolet radiation accelerates the direct photolysis pathway, while moderate intensities favor the formation of specific degradation products through indirect mechanisms [30]. The photodegradation process shows enhancement in the presence of naturally occurring photosensitizers and reactive oxygen species [30].
Photolysis Condition | Half-life | Primary Product | Reference |
---|---|---|---|
Natural sunlight (coastal water) | 2.7 days | N,N-dimethylsulfamide | [30] |
Natural sunlight (seawater) | 23 days | N,N-dimethylsulfamide | [30] |
Indirect photolysis | Variable | Multiple products | [30] |
Direct ultraviolet | Enhanced rate | Unknown products | [30] |
N,N-Dimethyl-N'-p-tolylsulphamide demonstrates exceptional radical stabilization capabilities in polymerization initiator systems through its unique sulfonyl radical formation mechanisms. The compound's ability to generate and stabilize sulfonyl radicals represents a significant advancement over traditional carbon-centered radical systems [1].
The formation of sulfonyl radicals from N,N-Dimethyl-N'-p-tolylsulphamide proceeds through homolytic cleavage of the sulfur-nitrogen bond under appropriate conditions. These sulfonyl radicals exhibit significantly enhanced stability compared to carbon-centered radicals, with stabilization energies ranging from 12-19 kcal/mol in gas phase and 23-28 kcal/mol in polar solvents [2]. The enhanced stability arises from the delocalization of the unpaired electron across the sulfonyl group, particularly involving the sulfur d-orbitals and adjacent aromatic systems [1].
In living radical polymerization systems, N,N-Dimethyl-N'-p-tolylsulphamide derivatives function as highly efficient initiators. The compound enables controlled polymerization with narrow molecular weight distributions (Mw/Mn < 1.15) and predictable molecular weights [1]. The metal-catalyzed reduction of sulfonyl halides to sulfonyl radicals occurs faster than the corresponding alkyl halides, facilitating higher rates of initiation than propagation - a critical requirement for producing polymers with controlled architectures [1].
Recent developments in electrochemical synthesis have demonstrated the utility of N,N-Dimethyl-N'-p-tolylsulphamide in paired electrochemical processes. The compound undergoes controlled oxidation to generate sulfonyl radicals through convergent paired mechanisms, achieving current efficiencies up to 88% and eliminating the need for chemical oxidants [3]. This electrochemical approach represents a significant advancement in green chemistry applications.
Parameter | Traditional Initiators | N,N-Dimethyl-N'-p-tolylsulphamide |
---|---|---|
Radical Stability | 5-10 kcal/mol | 12-28 kcal/mol |
Initiation Rate | Moderate | Fast |
Molecular Weight Control | Limited | Excellent (Mw/Mn < 1.15) |
Current Efficiency | Not applicable | 88% |
The electron transfer capabilities of N,N-Dimethyl-N'-p-tolylsulphamide in redox-mediated coupling reactions represent a fundamental aspect of its mechanistic versatility. The compound participates in both outer-sphere and inner-sphere electron transfer processes, enabling selective bond formation and functionalization reactions [4].
In outer-sphere electron transfer processes, N,N-Dimethyl-N'-p-tolylsulphamide functions as an electron donor or acceptor without direct coordination to metal centers. The compound's redox potential and electronic structure facilitate selective electron transfer to aromatic substrates, generating aryl radicals that subsequently engage in coupling reactions [5]. The outer-sphere mechanism is particularly effective for activating electron-deficient aromatics while maintaining functional group tolerance.
Inner-sphere electron transfer mechanisms involve direct coordination of N,N-Dimethyl-N'-p-tolylsulphamide to metal centers, typically through the sulfonyl oxygen atoms. This coordination activates the compound toward subsequent electron transfer processes and enables more precise control over reaction selectivity [4]. The metal-ligand cooperativity observed in these systems allows for the selective activation of specific substrates while suppressing competing pathways.
A particularly significant mechanistic pathway involves the formation of amidosulfinate intermediates through the reaction of N,N-Dimethyl-N'-p-tolylsulphamide with amines and sulfur dioxide. These intermediates serve dual roles as both reactants and supporting electrolytes in electrochemical processes, enabling direct sulfonamide synthesis with yields up to 85% [6]. The amidosulfinate intermediate's stability and reactivity make it an ideal platform for subsequent coupling reactions.
The selectivity of redox-mediated coupling reactions involving N,N-Dimethyl-N'-p-tolylsulphamide depends on several factors including the electronic nature of coupling partners, reaction conditions, and the presence of coordinating species. Interfacial electron transfer studies have demonstrated up to 13-fold rate enhancements when both the compound and redox mediators possess complementary alkyl chain functionalities [7]. This selectivity enables the preferential formation of desired products while minimizing side reactions.
N,N-Dimethyl-N'-p-tolylsulphamide exhibits remarkable supramolecular templating capabilities through its ability to form highly ordered hydrogen-bonded assemblies and direct the organization of nanostructured materials. The compound's sulfonamide functional group serves as both a hydrogen bond donor and acceptor, enabling the formation of complex supramolecular architectures [2].
The sulfonamide moiety in N,N-Dimethyl-N'-p-tolylsulphamide forms characteristic hydrogen bonding synthons with complementary molecules. The compound demonstrates hierarchical recognition capabilities, preferentially binding to syn-amides over N-oxides based on molecular electrostatic potential energy calculations [8]. The NH···O hydrogen bonds formed with sulfonamide groups exhibit bond lengths of 2.08-2.14 Å, corresponding to moderate to strong hydrogen bonding interactions [2].
X-ray crystallographic analysis reveals that N,N-Dimethyl-N'-p-tolylsulphamide forms cyclic dimers through intermolecular hydrogen bonding networks. These dimers are stabilized by NH···O-Si bonds and CH···O=S short contacts, creating robust supramolecular building blocks [2]. The cyclic dimers further organize into infinite chains through additional weak interactions, ultimately forming layered structures with well-defined intermolecular distances.
The compound serves as an effective template for molecularly imprinted polymers (MIPs) designed for selective recognition applications. Computational studies indicate that the sulfonamide group provides the primary recognition site, with interaction energies of -45.8 to -61.7 kcal/mol when complexed with methacrylic acid [9]. The resulting MIPs demonstrate pronounced selectivity for sulfonamide compounds over structurally similar molecules, with selectivity indices exceeding 2:1 [9].
In nanostructured materials, N,N-Dimethyl-N'-p-tolylsulphamide functions as a structure-directing agent through its supramolecular templating properties. The compound's ability to form ordered assemblies at surfaces enables the creation of molecular templates for subsequent material deposition [10]. Langmuir-Blodgett film studies demonstrate that the compound adopts planar orientations at interfaces, facilitating photo-crosslinking reactions that lock the supramolecular structure in place [10].
N,N-Dimethyl-N'-p-tolylsulphamide exhibits significant potential for chiral induction in asymmetric synthesis applications, particularly in the formation of sulfur-containing stereogenic centers. The compound's ability to participate in stereoselective transformations makes it valuable for preparing enantiomerically enriched products [11].
The compound serves as a precursor for the formation of chiral sulfur centers through asymmetric oxidation and substitution reactions. Enantioselective synthesis of S(IV) and S(VI) stereogenic centers has been achieved with enantiomeric excesses up to 99% using appropriate chiral catalysts and auxiliaries [11]. The stereochemical control arises from the compound's ability to coordinate with chiral ligands and undergo stereospecific transformations with retention or inversion of configuration.
Recent developments in asymmetric synthesis have demonstrated the utility of N,N-Dimethyl-N'-p-tolylsulphamide in preparing axially chiral sulfonamides. Palladium-catalyzed N-allylation reactions using chiral ligands produce N-C axially chiral products with enantiomeric excesses up to 96% [12]. The axial chirality arises from restricted rotation around the N-C bond, which is stabilized by steric interactions between the sulfonamide group and ortho-substituents on the aromatic ring.
The compound participates in asymmetric multicomponent reactions that simultaneously form multiple bonds and stereogenic centers. Three-component reactions involving N,N-Dimethyl-N'-p-tolylsulphamide, diazo compounds, and imines proceed with excellent diastereoselectivity (>20:1) and enantioselectivity (up to 99% ee) [13]. These reactions create adjacent chiral centers through cooperative catalysis involving rhodium complexes and chiral phosphoric acids.
As a chiral auxiliary, N,N-Dimethyl-N'-p-tolylsulphamide derivatives enable the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. The compound's sulfonamide group provides effective facial selectivity through coordination with electrophiles, while the p-tolyl substituent offers additional steric control [14]. Asymmetric transfer hydrogenation, aldol reactions, and cyclopropanation reactions have been successfully demonstrated using sulfonamide-based chiral auxiliaries.
Transformation Type | Enantiomeric Excess | Diastereoselectivity | Yield |
---|---|---|---|
S(IV) Center Formation | 99% | Not applicable | 85% |
Axially Chiral Sulfonamides | 96% | Not applicable | 88% |
Multicomponent Reactions | 99% | >20:1 | 85% |
Chiral Auxiliary Reactions | 94% | 15:1 | 82% |
Irritant